molecular formula C26H24N2O4S B11466588 N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide

N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B11466588
M. Wt: 460.5 g/mol
InChI Key: MPUKPBAHBPAQRF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a combination of furan, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. similar compounds are often produced using batch processing techniques in controlled environments to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and sensors.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    N-furan-2-ylmethyl-2-(4-methoxyphenyl)-acetamide: Shares the furan and methoxyphenyl groups but lacks the thiophene and additional phenyl groups.

    N-furan-2-ylmethyl-3-(4-methoxyphenyl)-acrylamide: Similar structure but with an acrylamide group instead of the acetamide.

Uniqueness

N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-2-(thiophen-2-yl)acetamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-N-(4-methoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C26H24N2O4S/c1-31-21-13-11-20(12-14-21)27-26(30)25(19-7-3-2-4-8-19)28(18-22-9-5-15-32-22)24(29)17-23-10-6-16-33-23/h2-16,25H,17-18H2,1H3,(H,27,30)

InChI Key

MPUKPBAHBPAQRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CC4=CC=CS4

Origin of Product

United States

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